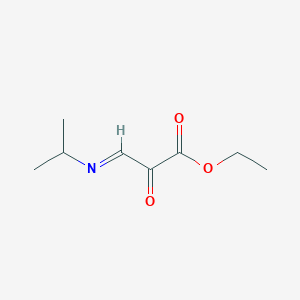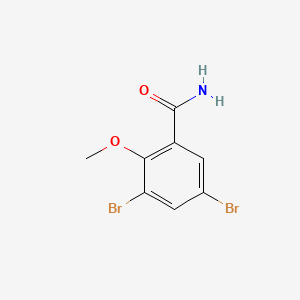
3,5-ジブロモ-2-メトキシベンズアミド
説明
“3,5-Dibromo-2-methoxybenzamide” is a chemical compound with the molecular formula C8H7Br2NO2 . It has an average mass of 308.955 Da and a monoisotopic mass of 306.884338 Da .
Molecular Structure Analysis
The molecular structure of “3,5-Dibromo-2-methoxybenzamide” consists of a benzene ring substituted with two bromine atoms, one methoxy group, and one benzamide group . The exact spatial configuration would require more specific data such as X-ray crystallography or NMR analysis.科学的研究の応用
抗酸化活性
3,5-ジブロモ-2-メトキシベンズアミドを含むベンズアミドは、抗酸化活性を示すことが見出されている . これらはフリーラジカルスカベンジャーおよび金属キレーターとして作用し、生物学的システムにおける酸化ストレスの発生を防止するのに役立つ .
抗菌活性
ベンズアミドは、グラム陽性菌およびグラム陰性菌の両方に対して抗菌活性を示すことが実証されている . これは、それらを新規抗菌薬の開発のための潜在的な候補にする .
抗真菌活性
抗菌特性に加えて、ベンズアミドは抗真菌活性も示している . この広域スペクトル抗菌活性は、さまざまな感染症の治療におけるそれらの潜在的な用途を高める .
抗炎症活性
ベンズアミドは、抗炎症特性を持つことが見出されている . これらは、炎症性疾患の治療に潜在的に使用できる .
抗がん活性
一部のベンズアミドは、癌の治療に使用されてきた . 癌細胞の増殖を阻害する能力は、それらを抗がん剤開発の潜在的な候補にする .
プロテオミクス研究
3,5-ジブロモ-2-メトキシベンズアミドは、プロテオミクス研究で使用されてきた . プロテオミクスは、タンパク質の大規模な研究であり、この化合物は、タンパク質の構造と機能を研究するために潜在的に使用できる .
産業用途
ベンズアミドを含むアミド化合物は、プラスチック、ゴム、紙などのさまざまな産業分野で使用されている . それらは、天然物、タンパク質、合成中間体、市販薬などの潜在的な生物学的分子にも見られる .
農業用途
作用機序
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the function of the target molecules .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects on cellular function .
Result of Action
Similar compounds have been known to induce changes in cellular function, potentially leading to therapeutic effects .
Action Environment
The action, efficacy, and stability of 3,5-Dibromo-2-methoxybenzamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the temperature .
生化学分析
Biochemical Properties
3,5-Dibromo-2-methoxybenzamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as ADP-ribosyltransferase, which is involved in the post-translational modification of proteins . This interaction inhibits the enzyme’s activity, leading to changes in protein function and cellular processes. Additionally, 3,5-Dibromo-2-methoxybenzamide can bind to other biomolecules, including proteins and nucleic acids, affecting their stability and function .
Cellular Effects
The effects of 3,5-Dibromo-2-methoxybenzamide on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, in Bacillus subtilis, 3,5-Dibromo-2-methoxybenzamide inhibits cell division by targeting the FtsZ protein, leading to filamentation and cell lysis . This compound also affects the expression of genes involved in cell cycle regulation and stress response, thereby altering cellular metabolism and function .
Molecular Mechanism
At the molecular level, 3,5-Dibromo-2-methoxybenzamide exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting their activity or altering their function . For example, its interaction with ADP-ribosyltransferase prevents the enzyme from modifying target proteins, leading to changes in cellular signaling and gene expression . Additionally, 3,5-Dibromo-2-methoxybenzamide can induce conformational changes in proteins, affecting their stability and interactions with other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dibromo-2-methoxybenzamide change over time. The compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that 3,5-Dibromo-2-methoxybenzamide can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression
Dosage Effects in Animal Models
The effects of 3,5-Dibromo-2-methoxybenzamide vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity . At higher doses, it can induce adverse effects, including cytotoxicity and disruption of normal cellular processes . Studies in animal models have identified threshold doses at which the compound’s beneficial effects are maximized while minimizing toxic effects .
Metabolic Pathways
3,5-Dibromo-2-methoxybenzamide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . It has been shown to affect the metabolic flux of key metabolites, including those involved in energy production and biosynthesis . The compound’s interactions with enzymes such as ADP-ribosyltransferase and other metabolic regulators highlight its potential to modulate metabolic pathways and influence cellular function .
Transport and Distribution
Within cells and tissues, 3,5-Dibromo-2-methoxybenzamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . The compound’s distribution is influenced by factors such as its chemical properties, the presence of specific transporters, and the cellular environment .
Subcellular Localization
The subcellular localization of 3,5-Dibromo-2-methoxybenzamide is critical for its activity and function. It has been observed to localize in specific cellular compartments, including the nucleus and cytoplasm . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its sites of action . The subcellular distribution of 3,5-Dibromo-2-methoxybenzamide affects its interactions with biomolecules and its overall impact on cellular processes .
特性
IUPAC Name |
3,5-dibromo-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBSMIREDHYMFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1385881.png)
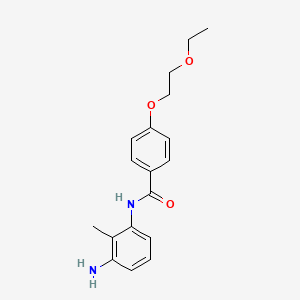
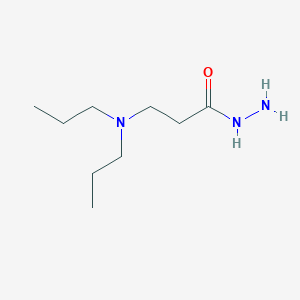
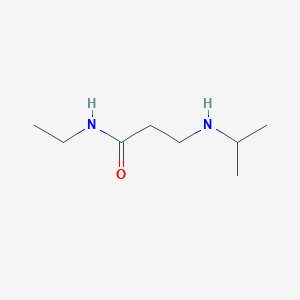



![[(4,5-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1385889.png)
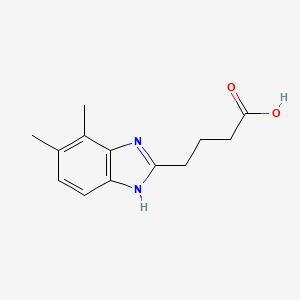
![N1-[2-(Diethylamino)ethyl]-1,3-propanediamine](/img/structure/B1385895.png)



